(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide
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Overview
Description
(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a bromine atom, a hydroxyphenyl group, and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 3-bromoprop-2-enoyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-chloro-N-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-iodo-N-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with an iodine atom instead of bromine.
(2E)-3-bromo-N-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with the hydroxy group in the para position.
Uniqueness
(2E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide is unique due to the specific positioning of the bromine and hydroxy groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-bromo-N-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-6,12H,(H,11,13)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUARADZTHYUILV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CBr)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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